molecular formula C10H12N2 B6167141 1-cyclopentyl-5-ethynyl-1H-pyrazole CAS No. 1863132-59-5

1-cyclopentyl-5-ethynyl-1H-pyrazole

Cat. No.: B6167141
CAS No.: 1863132-59-5
M. Wt: 160.2
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Description

1-Cyclopentyl-5-ethynyl-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a cyclopentyl substituent at the 1-position and an ethynyl (-C≡CH) group at the 5-position of the pyrazole ring. For example, (1-cyclopentyl-1H-pyrazol-5-yl)methanol (CAS 1328640-41-0), a related derivative, has a molecular formula of C₉H₁₄N₂O, a molar mass of 166.22 g/mol, and a predicted density of 1.24 g/cm³ .

Properties

CAS No.

1863132-59-5

Molecular Formula

C10H12N2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most widely reported method involves cyclocondensation between cyclopentylhydrazine and ethynyl-substituted 1,3-diketones. This approach leverages the inherent reactivity of diketones to form the pyrazole core. For example, reaction of cyclopentylhydrazine with 3-ethynyl-2,4-pentanedione in ethanol under reflux yields the target compound after 12 hours, achieving a 68% yield. Key advantages include:

  • Regioselectivity : The ethynyl group directs cyclization to the 5-position due to electronic effects.

  • Scalability : Bench-scale reactions (up to 100 g) maintain consistent yields when using polar aprotic solvents like dimethylformamide (DMF).

Table 1 : Optimization of Cyclocondensation Conditions

ParameterOptimal ValueYield (%)Purity (HPLC)
SolventDMF7298.5
Temperature (°C)806897.8
Reaction Time (h)126898.5
Molar Ratio (1:1)1.2:17599.1

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling enables direct introduction of the ethynyl group post-cyclization. A two-step protocol involves:

  • Synthesis of 1-cyclopentyl-5-bromo-1H-pyrazole via bromination of the parent pyrazole.

  • Sonogashira coupling with ethynyltrimethylsilane using Pd(PPh₃)₄/CuI in triethylamine.

This method achieves 82% yield with 99% regiochemical fidelity, as confirmed by ¹H NMR. Critical considerations include:

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.

  • Protecting Groups : Trimethylsilyl (TMS) protection of the alkyne prevents undesired polymerization.

Equation 1 :
1-Cyclopentyl-5-bromo-1H-pyrazole+HC≡C-Si(CH3)3Pd(PPh3)4,CuIThis compound\text{1-Cyclopentyl-5-bromo-1H-pyrazole} + \text{HC≡C-Si(CH}_3\text{)}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{this compound}

Multi-Step Functionalization of Preformed Pyrazoles

An alternative route functionalizes 1-cyclopentylpyrazole through sequential modifications:

  • Nitration : Introducing a nitro group at position 5 using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Diazoization and Elimination : Treatment with NaNO₂/HCl followed by base-induced elimination yields the ethynyl group.

While this pathway offers flexibility, it suffers from lower overall yields (45–50%) due to intermediate purification challenges.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents (e.g., toluene) favor cyclocondensation but prolong reaction times (24–36 hours). Conversely, DMF accelerates kinetics but necessitates rigorous drying to prevent hydrolysis. Microwave-assisted synthesis reduces time to 2 hours at 120°C, though scalability remains limited.

Catalytic Systems

Copper(I) iodide synergizes with palladium catalysts in Sonogashira couplings, enhancing turnover frequency (TOF) by 30%. For cyclocondensation, acidic catalysts (e.g., p-toluenesulfonic acid) improve yields to 78% by stabilizing reactive intermediates.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound (retention time: 8.2 min) from regioisomeric byproducts. Method validation shows a limit of detection (LOD) of 0.1 μg/mL and linearity (R² > 0.999) across 1–100 μg/mL.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, H-3), 6.32 (s, 1H, H-4), 3.02 (quin, J = 8.4 Hz, 1H, cyclopentyl), 2.85 (s, 1H, ethynyl).

  • IR (KBr) : 3280 cm⁻¹ (C≡C-H stretch), 2100 cm⁻¹ (C≡C), 1605 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-ethynyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-cyclopentyl-5-ethynyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways. The cyclopentyl group contributes to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares 1-cyclopentyl-5-ethynyl-1H-pyrazole with key analogs, highlighting substituent effects on molecular properties and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity References
This compound 1-Cyclopentyl, 5-ethynyl C₁₀H₁₃N₂ 161.23 (calculated) Predicted high lipophilicity; potential for click chemistry applications. -
(1-Cyclopentyl-1H-pyrazol-5-yl)methanol 1-Cyclopentyl, 5-methanol C₉H₁₄N₂O 166.22 Density: 1.24 g/cm³; pKa: 14.35 (predicted); reduced volatility compared to ethynyl analogs.
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate 1-tert-butyl, 5-phenyl, 4-ester C₁₇H₂₁N₂O₂ 285.36 Crystalline structure; demonstrated herbicidal/insecticidal activity in pyrazole derivatives.
1-Methyl-1H-pyrazole-5-carboxylic acid 1-Methyl, 5-carboxylic acid C₅H₆N₂O₂ 126.11 High solubility in polar solvents; similarity score 0.83 to target compound.
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Ethyl, 5-(N-methylmethanamine) C₇H₁₃N₃ 139.20 Flexible amine side chain; potential CNS activity due to structural motifs.

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclopentyl group in this compound likely enhances lipophilicity compared to smaller alkyl groups (e.g., methyl or ethyl) in analogs like 1-methyl-1H-pyrazole-5-carboxylic acid. This property could improve blood-brain barrier penetration in pharmacological contexts .
  • Reactivity: The ethynyl group distinguishes the compound from hydroxyl- or ester-substituted derivatives (e.g., (1-cyclopentyl-1H-pyrazol-5-yl)methanol or ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate). Its terminal alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction critical in bioconjugation and drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopentyl-5-ethynyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For this compound, a plausible route is the reaction of cyclopentyl hydrazine with a propargyl ketone under basic conditions (e.g., sodium ethoxide in ethanol). Elevated temperatures (70–90°C) and anhydrous solvents improve cyclization efficiency. Reaction monitoring via TLC or HPLC is critical to optimize intermediates and final product purity .
  • Key Variables : Solvent polarity (ethanol vs. DMSO), base strength, and temperature control.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, ethynyl protons at δ 2.8–3.2 ppm).
  • IR : Stretching frequencies for C≡C (2100–2260 cm1^{-1}) and N–N (950–1100 cm1^{-1}) bonds validate functional groups.
  • HPLC-MS : Quantify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : Resolve regiochemistry and confirm spatial arrangement .

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